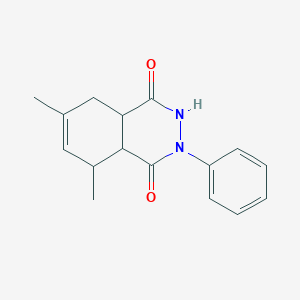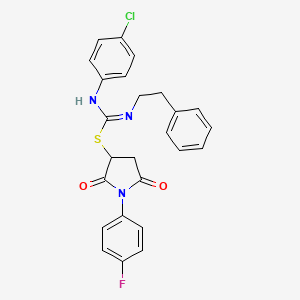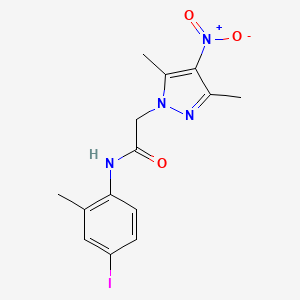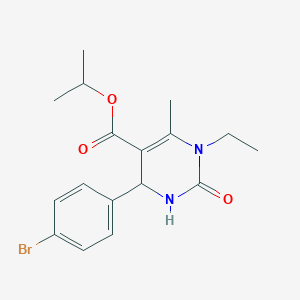![molecular formula C19H18ClNO2 B4985865 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, also known as CPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
Mechanism of Action
The mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can prevent cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to have a variety of other biochemical and physiological effects. For example, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to modulate the activity of ion channels in the heart, leading to changes in heart rate and rhythm. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its versatility. Due to its ability to modulate a variety of biological processes, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline can be used in a wide range of experiments. However, one limitation of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is its potential toxicity. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to be toxic to some cell types, and care must be taken when using this compound in experiments.
Future Directions
There are many potential future directions for research involving 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. One area of research that is currently being explored is the development of new cancer therapies based on 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline. Researchers are also investigating the potential use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline, with the hope of developing a more complete understanding of how this compound works at the molecular level.
Conclusion
In conclusion, 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline is a valuable tool for scientific research due to its ability to modulate a variety of biological processes. This compound has been shown to have anti-cancer properties, anti-inflammatory effects, and the ability to modulate ion channels in the heart. While there are some limitations to the use of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline in experiments, there are many potential future directions for research involving this compound.
Synthesis Methods
The synthesis of 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline involves a series of chemical reactions that can be carried out using a variety of methods. One commonly used method involves the reaction of 2-chloro-6-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-chloro-6-methylphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline.
Scientific Research Applications
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been used extensively in scientific research due to its ability to modulate a variety of biological processes. One area of research where 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been particularly useful is in the study of cancer. 8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-14-6-2-9-16(20)19(14)23-13-5-12-22-17-10-3-7-15-8-4-11-21-18(15)17/h2-4,6-11H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCNPHOIVDDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Chloro-6-methylphenoxy)propoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-biphenylyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4985783.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)



![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)